Tlr2-IN-C29

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

C29 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study TLR2 signaling pathways and their inhibition.

Biology: Investigated for its effects on immune cell signaling and proinflammatory gene expression.

Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions involving TLR2 signaling.

Industry: Utilized in the development of new anti-inflammatory drugs and research on immune modulation

Mécanisme D'action

C29 exerts its effects by inhibiting the interaction between TLR2 and its ligands. It blocks the ligand-induced interaction of TLR2 with MyD88, a key adaptor protein in the TLR2 signaling pathway. This inhibition prevents the activation of downstream signaling pathways, including MAPK and NF-κB, which are involved in proinflammatory gene expression . By blocking these pathways, C29 effectively reduces the production of proinflammatory cytokines and mediators.

Similar Compounds:

Stigmasta-5, 22, 25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.

Alkanes (C29 and C31): Found in cuticular waxes of plants and contribute to drought tolerance.

Uniqueness of C29: C29 is unique due to its specific inhibitory effects on TLR2 signaling pathways. Unlike other similar compounds, C29 selectively targets TLR2/1 and TLR2/6 signaling, making it a valuable tool for studying these pathways and developing new therapeutic agents .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tlr2-IN-C29 interacts with the TLR2 TIR domain, specifically binding a pocket in the BB loop . This interaction inhibits TLR2’s ability to interact with the MyD88 adapter molecule, a crucial component in the TLR2 signaling pathway . This pathway involves a series of biochemical reactions that lead to a pro-inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks both TLR2/1 and TLR2/6 pathways in human TLR2 signaling . In murine TLR2 signaling, this compound preferentially inhibits the TLR2/1 pathway . This inhibition impacts cell function by preventing the activation of downstream MAPK and NF-κB, which are key players in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, preventing the activation of downstream MAPK and NF-κB . This inhibition results in the blocking of both TLR2/1 and TLR2/6 pathways in human TLR2 signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not show substantial cellular toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a recurrent nitroglycerin-induced chronic migraine model, this compound was systematically administered and observed to partially inhibit pain hypersensitivity .

Metabolic Pathways

This compound is involved in the TLR2 signaling pathway, which is a metabolic pathway. It interacts with the MyD88 adapter molecule, which is crucial for TLR2 signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever TLR2 is located, given its role as a TLR2 inhibitor. TLR2 is typically found on the cell surface , so it is reasonable to assume that this compound would also be found there.

Méthodes De Préparation

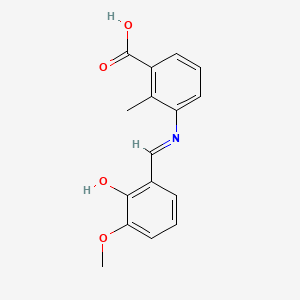

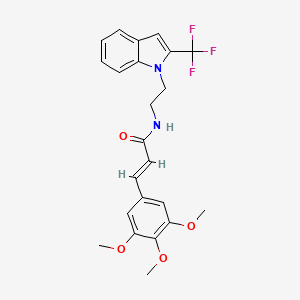

Synthetic Routes and Reaction Conditions: The synthesis of C29 involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-methyl-3-aminobenzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods: While detailed industrial production methods for C29 are not widely documented, the synthesis generally follows the principles of organic synthesis involving condensation reactions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: C29 undergoes various chemical reactions, including:

Oxidation: C29 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert C29 into its reduced forms.

Substitution: C29 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of C29 .

Propriétés

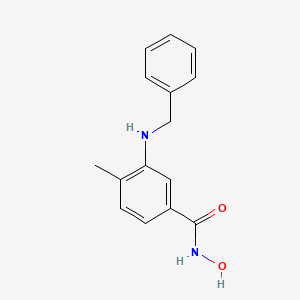

IUPAC Name |

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363600-92-4 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)

![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)